molecular formula C23H25NO4 B340153 Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B340153
M. Wt: 379.4 g/mol
InChI Key: HAVYPZMXDKBTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate is a synthetic benzoate ester derivative characterized by an octyl chain esterified to a benzoic acid moiety, which is further substituted with a 1,3-dioxoisoindol-2-yl group. While direct data on this compound are absent in the provided evidence, structurally related benzoate esters with documented biological and physicochemical properties offer insights for comparison.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

octyl 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H25NO4/c1-2-3-4-5-6-9-16-28-23(27)17-12-14-18(15-13-17)24-21(25)19-10-7-8-11-20(19)22(24)26/h7-8,10-15H,2-6,9,16H2,1H3

InChI Key

HAVYPZMXDKBTPW-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Octyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Implications for Future Research

  • Octyl 4-(1,3-Dioxoisoindol-2-yl)benzoate : Its unique substitution pattern warrants investigation into antiparasitic or enzyme-inhibitory activity, building on analogs like estradiol benzoate and biotinyl-methyl derivatives.
  • Mechanistic Studies : Comparative analyses of cell cycle modulation (cf. estradiol benzoate) and reactive group interactions (cf. biotinyl-methyl compound) could clarify its biological profile.
  • Formulation Potential: Compatibility with cosmetic or pharmaceutical excipients (e.g., alkyl benzoates in ) should be explored for delivery optimization.

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